molecular formula C21H27N3O4S B298135 N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide

Cat. No. B298135
M. Wt: 417.5 g/mol
InChI Key: KTIXAPJKQJTHTO-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This leads to a decrease in the degradation of the extracellular matrix and a reduction in the migration and invasion of cancer cells. N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of inflammation. N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has also been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in the angiogenesis process that promotes the growth of tumors.

Advantages and Limitations for Lab Experiments

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. However, N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide also has some limitations for lab experiments. It is a synthetic compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide. One potential direction is to investigate the use of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop more potent and selective inhibitors of MMPs that can overcome the limitations of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide. Additionally, further studies are needed to investigate the off-target effects of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide and to develop strategies to minimize these effects.

Synthesis Methods

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form 4-butoxybenzylidene hydrazine. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide.

Scientific Research Applications

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been shown to inhibit the activity of various MMPs, including MMP-1, MMP-2, and MMP-9, which are involved in the progression of cancer and other diseases. N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, as well as the angiogenesis process that promotes the growth of tumors.

properties

Product Name

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(2-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C21H27N3O4S/c1-4-5-14-28-19-12-10-18(11-13-19)15-22-23-21(25)16-24(29(3,26)27)20-9-7-6-8-17(20)2/h6-13,15H,4-5,14,16H2,1-3H3,(H,23,25)/b22-15+

InChI Key

KTIXAPJKQJTHTO-PXLXIMEGSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.